molecular formula C10H6N4O2 B1666890 Alloxazine CAS No. 490-59-5

Alloxazine

Cat. No. B1666890
CAS RN: 490-59-5
M. Wt: 214.18 g/mol
InChI Key: HAUGRYOERYOXHX-UHFFFAOYSA-N
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Description

Alloxazine, also known as Isoalloxazine, is the structural foundation of flavins such as riboflavin (vitamin B2) and is a heterocyclic compound . It has a tricyclic structure which means it has three interconnected rings of atoms . It is a tautomer of alloxazine . The structure is formed by primary-secondary aromatic o-diamines and they are a high-melting crystalline substance .


Synthesis Analysis

Alloxazine formation is possible by the gamma irradiation of amino acids . Computer simulations show that trimers GGG and GGA promote the further transformation from diketopiperazines (DKP’s) and KGK to alloxazine . The computer simulations with free radicals are not stable when alloxazine is interacting with the calcite surface .


Molecular Structure Analysis

Alloxazine is a tricyclic ring system found in many biologically important molecules . Structure determination is carried out directly from powder X-ray diffraction (XRD) data . High-resolution solid-state 15 N NMR data support the presence of the alloxazine tautomer .


Chemical Reactions Analysis

The electronic structure and photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) were investigated with extensive density functional theory (DFT) and time-dependent density functional theory (TD–DFT) based calculations .


Physical And Chemical Properties Analysis

Alloxazine is a red solid with a molar mass of 214.184 g·mol −1 . It has a melting point of 200 °C (392 °F; 473 K) . The electronic structure and photophysical properties of a series of N-methyl and N-acetyl substituted alloxazines (AZs) were investigated with extensive density functional theory (DFT) and time-dependent density functional theory (TD–DFT) based calculations .

Scientific Research Applications

Corrosion Inhibition

  • Inhibition of Mild Steel Corrosion : Alloxazine has been tested as a corrosion inhibitor for mild steel in acidic environments. It showed increased efficiency with higher concentrations but decreased effectiveness at higher temperatures. It follows the Temkin adsorption isotherm model, and its adsorption adheres to first-order kinetics (Obi-Egbedi & Obot, 2011).

Energy Storage

  • Application in Aqueous Redox Flow Batteries (ARFBs) : Alloxazines are promising organic electroactive compounds for ARFBs. High-throughput computational screening has been used to study these compounds, focusing on redox potentials and chemical descriptors like the lowest unoccupied molecular orbital (LUMO) energy of reactant molecules (Zhang, Khetan, & Er, 2020).

DNA Interaction

  • Binding to Adenine in DNA Duplexes : Alloxazine can selectively bind to adenine over other nucleobases opposite an abasic site in DNA duplexes. This makes it applicable in single-nucleotide polymorphism (SNP) typing based on binding-induced fluorescence response (Rajendar, Nishizawa, & Teramae, 2008).

Photophysics

  • Phototautomerism in Solvent Systems : The photophysics of Alloxazine in Acetic Acid-Water solvent systems show tautomerization into Isoalloxazine, which varies with solvent nature and involves Excited-state Double Proton Transfer (ESDPT) mechanism (Mal & Mandal, 2021).

Ion Storage

  • Hydronium-ion Storage in Mild Electrolyte : Alloxazine has been demonstrated to reversibly store hydronium ions in certain electrolytes, with Mg2+ ions enhancing this transfer by forming a stable complex with Alloxazine (Sun et al., 2020).

Safety And Hazards

When handling Alloxazine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment should be used, including wearing chemical impermeable gloves . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Alloxazine has been introduced as the anode for the aqueous ammonium-ion battery (AAIB) due to its pseudocapacitive effect and fast diffusion kinetics of NH4+ . Alloxazines are also a promising class of organic electroactive compounds for application in aqueous redox flow batteries (ARFBs), whose redox properties need to be tuned further for higher performance .

properties

IUPAC Name

1H-benzo[g]pteridine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O2/c15-9-7-8(13-10(16)14-9)12-6-4-2-1-3-5(6)11-7/h1-4H,(H2,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUGRYOERYOXHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=N2)NC(=O)NC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50197656
Record name 1,2,3,4-Tetrahydrobenzopteridine-2,4-dione
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Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Alloxazine

CAS RN

490-59-5
Record name Alloxazine
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Record name Isoalloxazine
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Record name Alloxazine
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Record name Alloxazine
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Record name 1,2,3,4-tetrahydrobenzopteridine-2,4-dione
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Record name ISOALLOXAZINE
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Synthesis routes and methods

Procedure details

There was charged 800 ml of water into an Erlenmeyer flask, then 3.5 g (30 mmoles) of o-phenylenediamine and 5.0 g (30 mmoles) of alloxan were added thereto, and the mixture was stirred at room temperature in a nitrogen atmosphere for about 5 hours. The obtained reaction mixture was cooled with ice for 3 hours, then the formed yellow precipitate was filtered off, and washed in ethanol and ether (50 ml, twice). This precipitate was recrystallized from an aqueous dimethylformamide solution to give pale yellow powdery crystals. Yield: 7.5 g (90%). M.p. 300° C. or higher. IR spectrum: Found values (cm-1): 1730, 1705 (C=O stretching), 1572 (Broad peak) --C=N (amide II band). Literature values (cm-1): 1727, 1700, 1574.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
amide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3,720
Citations
W Kaim, B Schwederski, O Heilmann… - Coordination chemistry …, 1999 - Elsevier
The pteridine and (iso)alloxazine π systems are the underlying heterocyclic structures of coenzymatic constituents (pterins, lumazines, flavins) of oxidoreductase enzymes. These …
Number of citations: 123 www.sciencedirect.com
K Lin, R Gómez-Bombarelli, ES Beh, L Tong, Q Chen… - Nature Energy, 2016 - nature.com
… With a better understanding of the alloxazine system enabled by theoretical modelling, we have designed and characterized another two alloxazine-derived molecules promising almost …
Number of citations: 513 www.nature.com
NO Obi-Egbedi, IB Obot - Corrosion science, 2011 - Elsevier
… about the corrosion inhibitive effect of alloxazine on mild steel in H 2 SO 4 solution. The aim of this paper therefore is to explore the use of alloxazine as an acid corrosion inhibitor for …
Number of citations: 273 www.sciencedirect.com
W Lee, BW Kwon, Y Kwon - ACS applied materials & interfaces, 2018 - ACS Publications
… alloxazine and alloxazine-COOH is described in Figure S1. The yield obtained during the synthesis of alloxazine and alloxazine… the two materials (alloxazine and alloxazine-COOH), the …
Number of citations: 51 pubs.acs.org
C Chu, BW Kwon, W Lee, Y Kwon - Korean Journal of Chemical …, 2019 - Springer
… In this study, we used the alloxazine derivative and ferrocyanide as catholyte and anolyte, respectively. The alloxazine has advantages like proper aqueous solubility, excellent safety …
Number of citations: 46 link.springer.com
Y Ma, T Sun, Q Nian, S Zheng, T Ma, Q Wang, H Du… - Nano Research, 2022 - Springer
Aqueous ammonium-ion battery (AAIB) has attracted much attention due to its low cost, safety, and environmental friendliness, but its electrode materials have many limitations. Here, …
Number of citations: 27 link.springer.com
CJH Smalley, AJ Logsdail, CE Hughes… - Crystal Growth & …, 2021 - ACS Publications
We report the solid-state structural properties of alloxazine, a tricyclic ring system found in many biologically important molecules, with structure determination carried out directly from …
Number of citations: 8 pubs.acs.org
V Mojr, M Buděšínský, R Cibulka… - Organic & biomolecular …, 2011 - pubs.rsc.org
Four structurally different alloxazine–cyclodextrin conjugates were prepared and tested as catalysts for the enantioselective oxidation of prochiral sulfides to sulfoxides by hydrogen …
Number of citations: 62 pubs.rsc.org
NO Obi-Egbedi, KE Essien, IB Obot - Journal of Computational …, 2011 - academia.edu
… Most recently, we have reported on the corrosion inhibition action of alloxazine in sulphuric … effect of alloxazine on mild steel in HCl solution. Thus, the inhibitory effects of alloxazine on …
Number of citations: 45 www.academia.edu
L Zhong, Y Lu, H Li, Z Tao, J Chen - ACS Sustainable Chemistry & …, 2018 - ACS Publications
Aqueous rechargeable sodium-ion batteries (ARSIBs) are promising candidates for large-scale energy storage applications due to their high safety, low cost, and environmental …
Number of citations: 40 pubs.acs.org

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